N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a furan ring, an imidazo[1,2-a]pyrimidine core, and an amine group. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the amine functionality. Key reagents and conditions include:
Multicomponent Reactions: Combining aldehydes, amines, and isocyanides under mild conditions.
Condensation Reactions: Using carbonyl compounds and amines in the presence of catalysts.
Intramolecular Cyclizations: Employing cyclization agents to form the imidazo[1,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry and automated synthesis platforms. These methods ensure high yield, purity, and reproducibility, which are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the furan ring to furanones using oxidizing agents.
Reduction: Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the amine group or the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The furan ring and imidazo[1,2-a]pyrimidine core play crucial roles in binding to the active sites of these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Furan-2-yl)methyl]imidazo[1,2-b]pyridazin-6-amine
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]benzimidazoles
Uniqueness
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine stands out due to its unique combination of a furan ring and an imidazo[1,2-a]pyrimidine core, which imparts distinct chemical reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88443-53-2 |
---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-14-10-3-4-12-11-13-5-6-15(10)11/h1-7,14H,8H2 |
InChI-Schlüssel |
GFYUVBUZLYBSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC2=CC=NC3=NC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.